Compound Description: This compound is a key structural analog of 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. The paper describing its crystal structure does not delve into its biological activity. []
Relevance: This compound shares the core quinoline-4-carboxylic acid structure with 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. The only structural difference is the absence of the methyl group at the 3-position on the quinoline ring in 2-(4-Methylphenyl)quinoline-4-carboxylic acid. []
Compound Description: This group of compounds represents a series of sulfone dimers synthesized using the Doebner reaction. These compounds exhibit potential as anticancer agents. []
Relevance: These compounds are structurally related to 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid as they are built upon a quinoline-4-carboxylic acid scaffold. They feature two quinoline-4-carboxylic acid moieties linked by a sulfone group, showcasing a dimeric structure. []
2-(4-Boronophenyl)quinoline-4-carboxylic acid and Derivatives
Compound Description: 2-(4-Boronophenyl)quinoline-4-carboxylic acid serves as a building block for a series of diboronic acid compounds. These compounds exhibit aggregation-induced emission (AIE) and are utilized as fluorescent probes for the detection of d-ribose, demonstrating their potential in sensing applications. []
Relevance: This compound and its derivatives share the quinoline-4-carboxylic acid core with 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. The distinction lies in the presence of a boron-containing phenyl group at the 2-position of the quinoline ring, highlighting the versatility of this scaffold for diverse applications. []
Quinoline-4-carboxylic acid-chalcone hybrids
Compound Description: This set of compounds was designed as potential inhibitors of human dihydroorotate dehydrogenase (hDHODH). These hybrids exhibited promising hDHODH inhibitory activity with IC50 values ranging from 0.12 to 0.58 μM, exceeding the potency of the reference drug leflunomide. []
Relevance: These hybrids incorporate the quinoline-4-carboxylic acid moiety found in 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, emphasizing its significance as a pharmacophore. The fusion of the quinoline-4-carboxylic acid with a chalcone moiety highlights a strategy for developing novel hDHODH inhibitors. []
Compound Description: PSI-697 is a potent P-selectin inhibitor exhibiting promising anti-inflammatory and antithrombotic properties. This compound showed efficacy in reducing leukocyte rolling, thrombus weight, and intima/media ratios in various rodent models, supporting its potential for treating atherosclerosis and venous thrombosis. [, ]
Relevance: This compound is structurally related to 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid through the presence of the quinoline-4-carboxylic acid moiety. The key difference lies in the additional tetrahydrobenzo ring fused to the quinoline system and the presence of a chlorobenzyl substituent at the 2-position, further demonstrating the adaptability of the core scaffold for generating diverse biological activities. [, ]
Compound Description: PSI-421 is another potent P-selectin inhibitor designed to enhance aqueous solubility and pharmacokinetic properties compared to its predecessor, PSI-697. This compound showed oral efficacy in animal models of arterial and venous injury, making it a promising candidate for the treatment of atherosclerosis and deep vein thrombosis. []
Relevance: This compound shares a significant structural resemblance to 3-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid as it also features the quinoline-4-carboxylic acid scaffold. Notable differences include the presence of a chlorophenylcyclopropyl group at the 2-position and a trifluoromethyl substituent on the quinoline ring. The development of PSI-421 highlights the ongoing efforts in optimizing the quinoline-4-carboxylic acid scaffold for improved drug-like properties and therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.